1-(3-Bromo-4-ethoxy-phenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-(3-Bromo-4-ethoxyphenyl)-1,3-diazinane-2,4-dione is an organic compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a bromine atom and an ethoxy group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromo-4-ethoxyphenyl)-1,3-diazinane-2,4-dione typically involves the following steps:
Bromination: The starting material, 4-ethoxyphenyl, undergoes bromination to introduce the bromine atom at the 3-position.
Cyclization: The brominated intermediate is then subjected to cyclization with appropriate reagents to form the diazinane-2,4-dione ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-ethoxyphenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromo-4-ethoxyphenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-bromo-4-ethoxyphenyl)-1,3-diazinane-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Bromo-4-methoxyphenyl)-1,3-diazinane-2,4-dione: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloro-4-ethoxyphenyl)-1,3-diazinane-2,4-dione: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 1-(3-Bromo-4-ethoxyphenyl)-1,3-diazinane-2,4-dione is unique due to the presence of both the bromine atom and the ethoxy group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C12H13BrN2O3 |
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Molecular Weight |
313.15 g/mol |
IUPAC Name |
1-(3-bromo-4-ethoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H13BrN2O3/c1-2-18-10-4-3-8(7-9(10)13)15-6-5-11(16)14-12(15)17/h3-4,7H,2,5-6H2,1H3,(H,14,16,17) |
InChI Key |
QIACVEMTWCMEEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N2CCC(=O)NC2=O)Br |
Origin of Product |
United States |
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